molecular formula C21H37IN2 B13729414 (2-(N-Cyclohexylanilino)ethyl)diisopropylmethylammonium iodide CAS No. 3102-15-6

(2-(N-Cyclohexylanilino)ethyl)diisopropylmethylammonium iodide

Katalognummer: B13729414
CAS-Nummer: 3102-15-6
Molekulargewicht: 444.4 g/mol
InChI-Schlüssel: DVMTXIBWWWBKNL-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2-(N-Cyclohexylanilino)ethyl)diisopropylmethylammonium iodide is a quaternary ammonium compound with a complex structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2-(N-Cyclohexylanilino)ethyl)diisopropylmethylammonium iodide typically involves the reaction of N-cyclohexylaniline with diisopropylmethylamine in the presence of an iodide source. The reaction conditions often include a solvent such as ethanol or methanol, and the reaction is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

(2-(N-Cyclohexylanilino)ethyl)diisopropylmethylammonium iodide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in solvents like ethanol or tetrahydrofuran.

    Substitution: Nucleophiles such as halides, thiolates; reactions often conducted in polar solvents like dimethyl sulfoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxide derivatives, while substitution reactions can produce various substituted ammonium salts.

Wissenschaftliche Forschungsanwendungen

(2-(N-Cyclohexylanilino)ethyl)diisopropylmethylammonium iodide has several scientific research applications:

    Chemistry: Used as a phase-transfer catalyst in organic synthesis.

    Biology: Investigated for its antimicrobial properties and potential use in disinfectants.

    Medicine: Explored for its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the formulation of specialty chemicals and surfactants.

Wirkmechanismus

The mechanism of action of (2-(N-Cyclohexylanilino)ethyl)diisopropylmethylammonium iodide involves its interaction with cellular membranes and proteins. The compound can disrupt membrane integrity, leading to cell lysis. It may also interact with specific molecular targets, such as enzymes or receptors, affecting their function and leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N,N-Diisopropylethylamine: A tertiary amine used as a non-nucleophilic base in organic synthesis.

    2-(Diisopropylamino)ethyl methacrylate: A monomer used in the synthesis of pH-responsive nanoparticles.

Uniqueness

(2-(N-Cyclohexylanilino)ethyl)diisopropylmethylammonium iodide is unique due to its quaternary ammonium structure, which imparts distinct chemical and biological properties. Its ability to form stable complexes and its antimicrobial activity set it apart from similar compounds.

Eigenschaften

CAS-Nummer

3102-15-6

Molekularformel

C21H37IN2

Molekulargewicht

444.4 g/mol

IUPAC-Name

2-(N-cyclohexylanilino)ethyl-methyl-di(propan-2-yl)azanium;iodide

InChI

InChI=1S/C21H37N2.HI/c1-18(2)23(5,19(3)4)17-16-22(20-12-8-6-9-13-20)21-14-10-7-11-15-21;/h6,8-9,12-13,18-19,21H,7,10-11,14-17H2,1-5H3;1H/q+1;/p-1

InChI-Schlüssel

DVMTXIBWWWBKNL-UHFFFAOYSA-M

Kanonische SMILES

CC(C)[N+](C)(CCN(C1CCCCC1)C2=CC=CC=C2)C(C)C.[I-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.